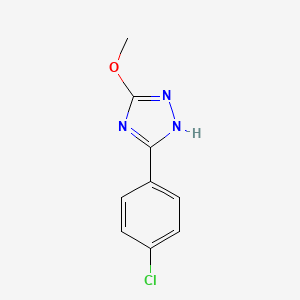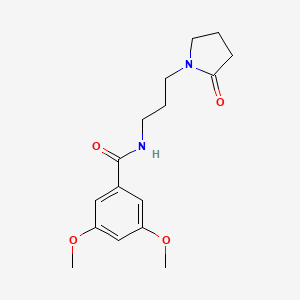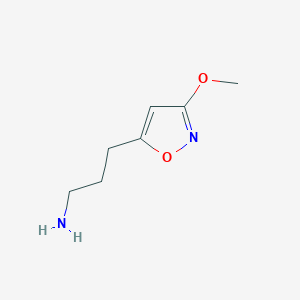![molecular formula C22H25N3O B12890858 2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine CAS No. 918970-13-5](/img/structure/B12890858.png)
2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the p-tolyl group at the 2-position of the quinoline ring can be done via Friedel-Crafts alkylation.
Attachment of the Morpholinoethyl Group: This step involves nucleophilic substitution reactions where the morpholinoethyl group is introduced to the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents, potentially altering the biological activity of the compound.
Substitution: The compound can participate in various substitution reactions, especially at the nitrogen atoms, to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield quinoline carboxylic acids, while substitution reactions can produce a variety of N-substituted quinoline derivatives.
科学的研究の応用
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: May be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine is unique due to the presence of the morpholinoethyl and p-tolyl groups, which may confer specific biological activities and pharmacokinetic properties that are distinct from other quinoline derivatives.
Conclusion
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine is a compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable subject for further research and development.
特性
CAS番号 |
918970-13-5 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC名 |
2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C22H25N3O/c1-17-6-8-18(9-7-17)21-16-22(19-4-2-3-5-20(19)24-21)23-10-11-25-12-14-26-15-13-25/h2-9,16H,10-15H2,1H3,(H,23,24) |
InChIキー |
VSBCFBWXRWFQDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)



![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)



![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)

![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)



